molecular formula C11H21N3O3 B1371582 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine CAS No. 479080-28-9

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine

Cat. No.: B1371582
CAS No.: 479080-28-9
M. Wt: 243.30 g/mol
InChI Key: KCVBHZWEPHUWBW-UHFFFAOYSA-N
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Description

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C₁₁H₂₁N₃O₃ and a molecular weight of 243.31 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is reacted with tert-butyl chloroformate to introduce the tert-butyloxycarbonyl (Boc) protecting group.

    Hydroxycarbamimidoyl Introduction:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-5-8(7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBHZWEPHUWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694081
Record name tert-Butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479080-28-9
Record name tert-Butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine
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1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine
Reactant of Route 3
1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine
Reactant of Route 4
1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine

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